REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11](N)[CH:12]=1.N([O-])=[O:16].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:14])=[C:11]([OH:16])[CH:12]=1 |f:2.3,5.6.7|
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
hot solution
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Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)N)C
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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NC(=O)N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled in an ice bath for 30 minutes
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Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After an additional 5 minutes at 130° C.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with three 100 mL portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with two 50 mL portions of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The reddish oil was dissolved in 250 mL of diethyl ether
|
Type
|
WASH
|
Details
|
washed with three 50 mL portions of 10% aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with three 100 mL portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane layers were washed with two 50 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light reddish liquid
|
Type
|
CUSTOM
|
Details
|
The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |